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  • Product: 1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride
  • CAS: 2225145-99-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride (CAS 2225145-99-1): A Novel Spirocyclic Diazirine for Advanced Chemical Biology and Drug Discovery

This technical guide provides a comprehensive overview of 1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride, a spirocyclic diazirine with significant potential in modern chemical biology and drug development. As a Senior...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride, a spirocyclic diazirine with significant potential in modern chemical biology and drug development. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights into the synthesis, handling, and application of this promising research molecule.

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic scaffolds have garnered considerable attention in medicinal chemistry due to their rigid, three-dimensional structures that can enhance specific interactions with protein binding sites.[1][2] This structural rigidity often leads to improved potency and selectivity of drug candidates.[1] The incorporation of a diazirine moiety into a spirocyclic framework, as seen in 1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride, introduces a powerful tool for photoaffinity labeling, enabling researchers to elucidate drug-target interactions and map binding sites.[3][4]

1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride is a novel compound belonging to this class of functionalized spirocyclic diazirines. Its structure, featuring a primary amine, offers a versatile handle for further chemical modification, making it an attractive building block for the synthesis of more complex molecular probes and potential therapeutic agents.

Physicochemical Properties

While extensive experimental data for 1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride is not yet widely available in the public domain, its fundamental properties can be predicted based on its chemical structure.[5] The hydrochloride salt form is expected to enhance its aqueous solubility, a crucial factor for its utility in biological assays and for bioavailability in potential drug development.[6]

PropertyValueSource
CAS Number 2225145-99-1N/A
Molecular Formula C₆H₁₂ClN₃PubChem[5]
Molecular Weight 161.63 g/mol PubChem[5]
IUPAC Name 1,2-diazaspiro[2.5]oct-1-en-5-amine;hydrochloridePubChem[5]
Predicted XlogP 0.5PubChem[5]
Predicted Hydrogen Bond Donor Count 2PubChem[5]
Predicted Hydrogen Bond Acceptor Count 3PubChem[5]
Predicted Rotatable Bond Count 0PubChem[5]

Synthesis and Manufacturing: A Proposed Pathway

The synthesis of functionalized spirocyclic diazirines typically commences from a corresponding cyclic ketone.[3][7][8] A plausible and efficient synthetic route for 1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride is proposed below, based on established methodologies.

Proposed Synthetic Scheme

Synthesis_of_1_2_Diazaspiro_2_5_oct_1_en_5_amine_hydrochloride cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Diaziridine Formation cluster_2 Step 3: Oxidation to Diazirine cluster_3 Step 4: Salt Formation Cyclohexane-1,4-dione Cyclohexane-1,4-dione 4-Aminocyclohexanone 4-Aminocyclohexanone Cyclohexane-1,4-dione->4-Aminocyclohexanone NH3, H2, Raney Ni 1,2-Diazaspiro[2.5]octan-5-amine 1,2-Diazaspiro[2.5]octan-5-amine 4-Aminocyclohexanone->1,2-Diazaspiro[2.5]octan-5-amine NH3, NH2OSO3H 1,2-Diazaspiro[2.5]oct-1-en-5-amine 1,2-Diazaspiro[2.5]oct-1-en-5-amine 1,2-Diazaspiro[2.5]octan-5-amine->1,2-Diazaspiro[2.5]oct-1-en-5-amine I2, Et3N Target_Compound 1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride 1,2-Diazaspiro[2.5]oct-1-en-5-amine->Target_Compound HCl in Et2O

Caption: Proposed synthetic pathway for 1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Aminocyclohexanone

  • To a solution of cyclohexane-1,4-dione in methanol, add a solution of ammonia in methanol.

  • Pressurize the reaction vessel with hydrogen gas in the presence of a Raney Nickel catalyst.

  • Maintain the reaction at a slightly elevated temperature and pressure until the uptake of hydrogen ceases.

  • Cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure to yield 4-aminocyclohexanone.

Causality: Reductive amination is a standard and efficient method for converting ketones to amines. The use of a catalyst like Raney Nickel is crucial for the hydrogenation step.

Step 2: Formation of the Diaziridine Intermediate

  • Dissolve 4-aminocyclohexanone in a suitable solvent such as methanol.

  • Cool the solution in an ice bath and bubble with ammonia gas.

  • Add a solution of hydroxylamine-O-sulfonic acid (HOSA) portion-wise while maintaining the temperature below 10 °C.[8]

  • Stir the reaction mixture at room temperature overnight.

  • Remove the solvent under reduced pressure to obtain the crude diaziridine intermediate.

Causality: The reaction of the ketone with ammonia and HOSA leads to the formation of the three-membered diaziridine ring through intramolecular cyclization.[8] This is a common and effective method for synthesizing aliphatic diaziridines.[8]

Step 3: Oxidation to the Spirocyclic Diazirine

  • Dissolve the crude diaziridine from the previous step in a solvent like dichloromethane.

  • Add triethylamine to the solution.

  • Slowly add a solution of iodine in dichloromethane at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

  • Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free base of the target compound.

Causality: The oxidation of the diaziridine to the corresponding diazirine is a critical step. The iodine/triethylamine system is a commonly used and effective oxidizing agent for this transformation.[8]

Step 4: Hydrochloride Salt Formation

  • Dissolve the purified 1,2-Diazaspiro[2.5]oct-1-en-5-amine in a minimal amount of a suitable solvent like diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product.

Causality: The formation of the hydrochloride salt is essential for improving the handling and solubility of the amine-containing compound, which is often crucial for its application in biological systems.[6]

Applications in Research and Drug Development

The primary application of diazirine-containing compounds lies in their ability to serve as photoaffinity labeling (PAL) probes.[3][4] Upon irradiation with UV light (typically around 350-365 nm), the diazirine ring extrudes nitrogen gas to generate a highly reactive carbene intermediate.[4] This carbene can then form a covalent bond with nearby molecules, including the binding pocket of a target protein.

Workflow for Photoaffinity Labeling

Photoaffinity_Labeling_Workflow cluster_0 Probe Design & Synthesis cluster_1 Biological Incubation cluster_2 Photoactivation & Covalent Labeling cluster_3 Target Identification Start 1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride Functionalization Couple to a targeting ligand (e.g., a known inhibitor) Start->Functionalization Incubation Incubate the functionalized probe with the biological sample (e.g., cell lysate, purified protein) Functionalization->Incubation UV_Irradiation Irradiate with UV light (e.g., 365 nm) Incubation->UV_Irradiation Carbene_Formation Diazirine -> Carbene + N2 UV_Irradiation->Carbene_Formation Covalent_Bonding Carbene reacts with the target protein to form a covalent bond Carbene_Formation->Covalent_Bonding Analysis Analyze the sample to identify the labeled protein (e.g., via mass spectrometry) Covalent_Bonding->Analysis End Target Protein Identified Analysis->End

Caption: General workflow for using a diazirine-based photoaffinity probe.

The amine group in 1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride serves as a key functional handle. It can be readily acylated or alkylated to attach a variety of moieties, such as:

  • Targeting Ligands: To direct the probe to a specific protein of interest.

  • Reporter Tags: Such as biotin or a fluorescent dye, to facilitate the detection and isolation of the labeled protein.

  • Click Chemistry Handles: Like an alkyne or azide, for subsequent bioorthogonal conjugation.

Handling and Storage

As with all diazirine-containing compounds, 1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride should be handled with care.

  • Light Sensitivity: Diazirines are photosensitive and should be protected from light, especially UV sources, to prevent premature decomposition.

  • Thermal Stability: While generally more stable than their linear diazo counterparts, diazirines can decompose upon heating. It is recommended to store the compound at low temperatures (e.g., -20°C) for long-term stability.[9]

  • General Safety: Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed.

Conclusion

1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride is a valuable addition to the chemical biology toolbox. Its spirocyclic core provides structural rigidity, while the diazirine moiety offers a photoactivatable cross-linking functionality. The presence of a primary amine allows for straightforward chemical modification, making it a versatile building block for the creation of sophisticated molecular probes. For researchers in drug discovery and chemical biology, this compound represents a significant opportunity to investigate protein-ligand interactions, identify novel drug targets, and develop new therapeutic strategies.

References

  • Multigram Synthesis of Functionalized Spirocyclic Diazirines | Request PDF - ResearchGate. Available at: [Link]

  • Preparation of diazirines 6j–l | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • New Trends in Diaziridine Formation and Transformation (a Review) - PMC. Available at: [Link]

  • Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - RSC Publishing. Available at: [Link]

  • Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • 1,2-diazaspiro[2.5]oct-1-en-5-amine hydrochloride - PubChem. Available at: [Link]

  • 1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride (1 x 5 g) | Reagentia. Available at: [Link]

  • 2-methylpyridine - mVOC 4.0. Available at: [Link]

  • 1,2,6-Triazaspiro(2.5)oct-1-ene hydrochloride - PubChem. Available at: [Link]

  • Pyridine | C5H5N | CID 1049 - PubChem. Available at: [Link]

  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Available at: [Link]

  • 6-azaspiro[2.5]octan-1-ylmethyl(cyclopropylmethyl)amine dihydrochloride - MySkinRecipes. Available at: [Link]

  • Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC. Available at: [Link]

  • Showing Compound Pyridine (FDB014733) - FooDB. Available at: [Link]

  • 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride (CAS No. 2241130-20-9) Suppliers. Available at: [Link]

  • Synthesis of 5′-Chlorospiro(benzo[d][3][8]dioxole-2,4′-[3][5][7]thiadiazin) - MDPI. Available at: [Link]

  • 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents - PubMed. Available at: [Link]

  • Intracellular Pharmacokinetics of Antidiabetic Drugs: A Focused Narrative Review of Subcellular Distribution (2015–2025) - MDPI. Available at: [Link]

    • Autocoids Pharmacology Rapid Revision 2.0 for NEET-PG & FMGE - YouTube. Available at: [Link]

  • Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - MDPI. Available at: [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to Spirocyclic Diazirines: Maximizing Precision in Protein Labeling

Introduction: The Quest for Covalent Precision in a Dynamic Proteome In the intricate world of chemical biology and drug discovery, understanding the transient and often weak interactions between small molecules and thei...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Covalent Precision in a Dynamic Proteome

In the intricate world of chemical biology and drug discovery, understanding the transient and often weak interactions between small molecules and their protein targets is paramount. Photo-affinity labeling (PAL) has emerged as a powerful technique to convert these non-covalent interactions into stable covalent bonds, effectively "trapping" a molecular snapshot for downstream analysis.[1][2] At the heart of this technique lies the photoreactive group—a small, unassuming moiety that, upon activation with light, springs into action.

Among the pantheon of photoreactive groups, diazirines have become a tool of choice for their small size and high reactivity upon photoactivation.[1][3][4] However, the nuanced photochemistry of traditional "linear" alkyl diazirines presents challenges, including the formation of long-lived, reactive diazo intermediates that can diffuse from the target site and lead to non-specific labeling.[5][6][7][8] This guide delves into a structurally refined solution: the spirocyclic diazirine. We will explore the distinct mechanistic advantages of this scaffold, providing field-proven insights and detailed protocols to empower researchers to achieve higher precision and confidence in their protein labeling experiments.

The Mechanistic Dichotomy: Understanding Diazirine Photochemistry

To appreciate the advantages of the spirocyclic scaffold, one must first understand the dual reactivity pathways of a diazirine upon UV irradiation (typically ~350-365 nm).

  • The Carbene Pathway (The "True" PAL Pathway): The desired pathway involves the extrusion of nitrogen gas (N₂) to generate a highly reactive, short-lived carbene.[9][10] This species rapidly inserts into nearby C-H, N-H, or O-H bonds within the binding pocket, forming a stable covalent bond.[9][11] This reaction is extremely fast, minimizing the risk of the probe diffusing away from its intended target.[10]

  • The Diazo Pathway (The "Pseudo-PAL" Pathway): Alternatively, the diazirine can isomerize into a more stable, linear diazo intermediate.[5][9][12] This diazo compound can still lose nitrogen to form a carbene, but it is longer-lived and can itself act as an alkylating agent, especially towards acidic residues like aspartate and glutamate.[5][13][14] This pathway is often termed "pseudo-PAL" because the labeling can occur via a slower, diffusion-dependent chemical reaction rather than an instantaneous photo-capture, increasing the potential for off-target labeling.[5]

The Spirocyclic Advantage: Engineering a Superior Photoprobe

The innovation of the spirocyclic diazirine, particularly the cyclobutane diazirine, lies in its ability to heavily favor the direct carbene pathway while minimizing the formation of the problematic diazo intermediate.[7][8][15]

Key Advantage 1: Suppressed Diazo Formation for Higher Specificity

The rigid, strained ring system of spirocyclic diazirines, such as cyclobutanediazirines, alters the photochemical landscape. Experimental evidence shows that upon photolysis, these structures predominantly generate carbene intermediates, with diazo compounds being either not formed or exceedingly labile.[7][15] In stark contrast, linear diazirines readily produce detectable diazo compounds under similar conditions.[7][15]

Why this matters: By minimizing the formation of the longer-lived diazo intermediate, spirocyclic probes reduce the likelihood of the reactive species diffusing out of the binding pocket.[6] This ensures that the covalent labeling is a true reflection of the initial, specific non-covalent interaction, thereby significantly reducing non-specific background labeling and improving the signal-to-noise ratio in complex biological systems.

Advantage 2: A "True" Carbene Mechanism

The photolysis of spirocyclic diazirines yields products consistent with a "true" carbene mechanism.[6][15] For example, the reaction of a spirocyclic diazirine-generated carbene with an alkene like tetramethylethylene produces a characteristic [2+1] cycloaddition adduct (a cyclopropane).[7][15] Linear diazirines fail to produce this adduct under similar conditions, indicating a different dominant reactive intermediate.[7][15]

Why this matters: A predictable and highly reactive carbene allows for more indiscriminate insertion into proximal bonds, providing a more faithful map of the binding site topology.[10][14] The alternative diazo/diazonium pathway favored by linear diazirines shows a strong bias for acidic residues (Asp, Glu), which may not even be present in the binding site, leading to misleading results.[5][15] The spirocyclic scaffold provides a more unbiased labeling tool.

Advantage 3: Reduced Intramolecular Rearrangements

The carbene generated from linear diazirines is highly susceptible to intramolecular reactions, such as 1,2-hydride shifts, which form inert alkenes.[6][15] This represents a significant portion of the photoactivated probe that is "wasted" and does not participate in intermolecular labeling. While the carbene from spirocyclic diazirines can also undergo unimolecular rearrangement, studies have shown that intermolecular product formation can be significantly higher.[15]

Why this matters: Higher efficiency in intermolecular labeling means that a greater proportion of the photoactivated probe successfully captures the target protein. This can lead to stronger signals and the ability to use lower probe concentrations, minimizing potential perturbation of the biological system.

Data Summary: Linear vs. Spirocyclic Diazirine Properties

FeatureLinear DialkyldiazirineSpirocyclic (Cyclobutane) DiazirineRationale & Significance
Primary Photolysis Pathway Forms both carbene and significant diazo intermediates.[7][15]Predominantly forms carbene; minimal diazo formation detected.[7][8][15]Higher Specificity: Spirocyclic probes reduce off-target labeling caused by diffusion of long-lived diazo intermediates.[6]
Labeling Mechanism Mixed; carbene insertion and diazo-mediated alkylation (biased towards acidic residues).[5][15]Primarily "true" carbene insertion.[6][15]Unbiased Labeling: Provides a more accurate map of the binding site without strong chemical bias.
Key Mechanistic Evidence Does not form [2+1] cycloadducts with alkenes.[7][15]Forms characteristic [2+1] cycloadducts, confirming carbene intermediate.[7][15]Confirms a distinct and more desirable photochemical reaction pathway for spirocyclic probes.
Labeling Efficiency Can appear higher due to the contribution of the diazo pathway.[7][8]Can be lower, but represents more specific, "true" carbene-mediated labeling.[7][8]Higher Confidence: While overall signal may be lower, it is of higher quality and more reliably represents the specific interaction.

Visualizing the Mechanistic Divide

To fully grasp the core advantages, it is essential to visualize the distinct photochemical pathways and the resulting experimental workflows.

Diagram 1: Photolysis Pathways of Linear vs. Spirocyclic Diazirines

G cluster_0 Linear Diazirine Pathway cluster_1 Spirocyclic Diazirine Pathway LD Linear Diazirine LC Carbene (Insertion) LD->LC hv LDiazo Diazo Intermediate (Long-lived) LD->LDiazo hv (Isomerization) LR Rearrangement (Inactive Alkene) LC->LR 1,2-H Shift LAlk Alkylation (Acidic Residues) LDiazo->LAlk Protonation SD Spirocyclic Diazirine SC Carbene ('True' Insertion) SD->SC hv SR Rearrangement (Inactive) SC->SR

Caption: Mechanistic comparison of linear and spirocyclic diazirine photolysis upon UV activation.

Diagram 2: Experimental Workflow for Target ID using Spirocyclic Probes

G A 1. Incubate Cells/Lysate with Spirocyclic Probe B 2. UV Irradiation (365 nm) (Covalent Crosslinking) A->B Probe binds target C 3. Cell Lysis & Proteome Solubilization B->C D 4. Click Chemistry (e.g., Biotin-Azide) C->D Probe contains alkyne handle E 5. Streptavidin Enrichment of Labeled Proteins D->E F 6. On-Bead Digestion (Trypsin) E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis: Target Identification & Site Mapping G->H

Sources

Protocols & Analytical Methods

Method

reaction conditions for diazirine amine with acid chlorides

Application Note & Protocol Guide Topic: Reaction Conditions for the Synthesis of Diazirine-Based Probes via Acylation of Amines with Acid Chlorides Audience: Researchers, Scientists, and Drug Development Professionals I...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Reaction Conditions for the Synthesis of Diazirine-Based Probes via Acylation of Amines with Acid Chlorides

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Crafting Precision Tools for Chemical Biology

Photoaffinity labeling (PAL) is a powerful and indispensable technique for mapping the intricate interactions between bioactive small molecules and their protein targets within a native cellular environment.[1] At the heart of this method lies the photoaffinity probe, a molecule engineered to include a photoreactive group that, upon UV irradiation, forms a highly reactive intermediate capable of creating a covalent bond with nearby molecules.[2] Among the available photophores, aliphatic and aromatic diazirines have become increasingly popular due to their small size, which minimizes steric perturbation of natural ligand-protein interactions, and their general stability to a wide range of synthetic conditions, nucleophiles, and both acidic and basic environments.[3][4]

The formation of a stable amide bond is one of the most common and reliable strategies for conjugating a diazirine-containing building block to a ligand scaffold or linker moiety.[5] The reaction between a diazirine-containing amine and a highly reactive acid chloride is a cornerstone of this approach. This application note serves as a comprehensive guide for researchers, providing an in-depth analysis of the reaction mechanism, a detailed experimental protocol, and critical insights into optimizing reaction conditions to ensure the successful synthesis of diazirine-based photoaffinity probes.

The Scientific Foundation: Understanding the Acylation Reaction

The coupling of a diazirine amine with an acid chloride is a classic example of nucleophilic acyl substitution . The fundamental principle involves the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acid chloride. This process is robust and generally high-yielding, provided that key parameters are carefully controlled.

Mechanism of Amide Bond Formation:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the diazirine amine attacks the carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), removes the proton from the newly-formed ammonium ion. This neutralizes the product and, crucially, prevents the generated hydrochloric acid (HCl) from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.

The diazirine ring is remarkably stable under these standard acylation conditions.[6] Its three-membered ring structure is not susceptible to cleavage or rearrangement by the mild bases and aprotic solvents typically employed.

Caption: General mechanism of nucleophilic acyl substitution.

Optimizing Reaction Conditions: A Scientist's Guide

The success of the acylation hinges on the rational selection of several key parameters. Understanding the causality behind these choices is critical for achieving high yields and purity.

  • Solvent Selection: Anhydrous aprotic solvents are essential. Dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are common choices.[7] These solvents solubilize the reactants without reacting with the highly electrophilic acid chloride. The presence of water would lead to the hydrolysis of the acid chloride to the less reactive carboxylic acid.

  • Base (HCl Scavenger): A non-nucleophilic tertiary amine is required to neutralize the HCl byproduct.

    • Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA, Hünig's base) are standard choices.[7] DIPEA is often preferred when working with sterically hindered substrates due to its bulkier nature, which further reduces its nucleophilicity.

    • Pyridine can also be used, acting as both a base and a nucleophilic catalyst.[8]

    • Typically, 1.1 to 1.5 equivalents of the base are used to ensure the complete neutralization of the generated HCl.

  • Temperature Control: The reaction is often initiated at 0 °C by cooling the reaction vessel in an ice bath. This is done to moderate the initial exothermic reaction upon the addition of the highly reactive acid chloride, minimizing potential side reactions. The reaction is then typically allowed to warm to room temperature to proceed to completion.

  • Stoichiometry: The diazirine-containing amine is often the more synthetically complex and valuable component. Therefore, a slight excess (1.1 to 1.2 equivalents) of the acid chloride and base is commonly used to drive the reaction to completion and ensure all of the limiting amine is consumed.

  • Chemoselectivity: Acid chlorides are highly reactive and will preferentially acylate primary amines over secondary amines due to reduced steric hindrance.[9] This inherent selectivity is advantageous when working with molecules containing multiple amine functionalities. Furthermore, this method is generally chemoselective for amines in the presence of less nucleophilic groups like alcohols.[10][11]

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the acylation of amines to form amide bonds, which are directly applicable to diazirine-containing substrates.

Amine Substrate Acylating Agent Base (Equiv.) Solvent Temp (°C) Time (h) Yield (%) Reference
Generic Primary AmineAcetyl ChlorideTEA (1.2)DCM0 to RT2-4>90[7]
Aniline HydrochlorideBenzoyl ChlorideNoneBenzeneRefluxN/AHigh[8]
(S)-amineAcid ChlorideDIPEA (2.0)DCM0 to RT291[2]
DiethylamineAcetyl ChlorideN/AN/AN/AN/AHigh[9]
Amine with -OH groupAcid ChlorideTEA or PyridineAproticRT2-16High[10][11]

Detailed Experimental Protocol: Acylation of a Diazirine Amine

This protocol provides a general, step-by-step methodology for the reaction. Note: This reaction should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Ice bath

  • Magnetic stir plate

  • Rotary evaporator

  • Chromatography equipment (for purification)

  • Diazirine-containing amine

  • Acid chloride

  • Anhydrous aprotic solvent (e.g., DCM, THF)

  • Tertiary amine base (e.g., TEA, DIPEA)

  • Reagents for workup (e.g., water, brine, Na₂SO₄/MgSO₄)

Experimental_Workflow Setup 1. Setup Dissolve diazirine amine & base in anhydrous solvent under N₂. Cooling 2. Cooling Cool reaction mixture to 0 °C in an ice bath. Setup->Cooling Addition 3. Reagent Addition Add acid chloride dropwise via syringe. Cooling->Addition Reaction 4. Reaction Allow to warm to RT. Stir for 2-16 h. Monitor by TLC/LC-MS. Addition->Reaction Workup 5. Aqueous Workup Quench reaction. Extract with organic solvent. Wash with brine. Reaction->Workup Purification 6. Purification Dry organic layer (Na₂SO₄). Concentrate in vacuo. Purify by column chromatography. Workup->Purification Product Final Product Purification->Product

Caption: Standard experimental workflow for amine acylation.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the diazirine-containing amine (1.0 equiv). Dissolve it in the chosen anhydrous aprotic solvent (e.g., DCM, approx. 0.1 M concentration).

  • Base Addition: Add the tertiary amine base (e.g., DIPEA, 1.2 equiv) to the solution via syringe.

  • Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes until it reaches 0 °C.

  • Acid Chloride Addition: Slowly add the acid chloride (1.1 equiv) dropwise to the stirred solution using a syringe. A precipitate (the hydrochloride salt of the base) may form upon addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

  • Workup:

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the combined organic layers sequentially with water and then brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Conclusion

The acylation of diazirine-containing amines with acid chlorides is a highly reliable and versatile method for the synthesis of photoaffinity probes. The reaction proceeds under mild conditions, is tolerant of the diazirine functional group, and is governed by well-understood principles of nucleophilic acyl substitution. By carefully selecting the solvent, base, and temperature, researchers can achieve high yields of the desired amide products. This robust protocol provides a foundational method for drug development professionals and chemical biologists to construct custom probes, enabling the exploration and identification of novel biological targets.

References

  • Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. MDPI. [Link]

  • Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. PMC. [Link]

  • Synthesis and Reactivity of Diazirine-Containing Polymers via Controlled Radical Polymerization. ACS Publications. [Link]

  • Diazirine - Wikipedia. Wikipedia. [Link]

  • Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum. RSC Publishing. [Link]

  • Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives. ACS Publications. [Link]

  • Direct catalytic photodecarboxylative amination of carboxylic acids with diazirines: Divergent access to amines, hydrazines, and nitrogen-containing heterocycles. ChemRxiv. [Link]

  • Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. ResearchGate. [Link]

  • Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion. PMC. [Link]

  • Reducing Limitation in Probe Design: The Development of a Diazirine-Compatible Suzuki–Miyaura Cross Coupling Reaction. PMC. [Link]

  • Optimization of reaction conditions for amide bond formation. ResearchGate. [Link]

  • DIAZIRINE-BASED MULTIFUNCTIONAL PHOTO-PROBES FOR AFFINITY-BASED ELUCIDATION OF PROTEIN-LIGAND INTERACTION. Semantic Scholar. [Link]

  • WO2020099596A1 - Novel pathway for the synthesis of diazirines, that may or may not be enriched in nitrogen-15.
  • Decarboxylative Amination: Diazirines as Single and Double Electro- philic Nitrogen Transfer Reagents. Semantic Scholar. [Link]

  • Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives. PMC. [Link]

  • Acylation of Alcohols and Amines. Science of Synthesis. [Link]

  • Acylation of Amines, Part 1: with Acyl Halides. YouTube. [Link]

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Organic Chemistry Portal. [Link]

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. PubMed. [Link]

  • Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Data. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing diazo isomer formation during diazirine photolysis

<_- a=""> A Guide for Researchers, Scientists, and Drug Development Professionals Introduction to Diazirine Photochemistry Diazirines are invaluable tools in chemical biology and drug discovery, prized for their ability...

Author: BenchChem Technical Support Team. Date: February 2026

<_- a="">

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Diazirine Photochemistry

Diazirines are invaluable tools in chemical biology and drug discovery, prized for their ability to generate highly reactive carbenes upon UV irradiation.[1][2] This property allows for the covalent labeling of interacting biomolecules, enabling target identification and the mapping of binding sites.[3][4] However, the photochemical activation of diazirines is not without its complexities. A common side reaction is the isomerization of the diazirine to a linear diazo compound, which can lead to undesired reactivity and complicate data interpretation.[5][6][7]

This guide will delve into the mechanisms of diazirine photolysis, the factors influencing diazo isomer formation, and practical strategies to minimize this side reaction, thereby enhancing the efficiency and specificity of your photoaffinity labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of diazirine photolysis?

Upon irradiation with UV light (typically around 350-365 nm), a diazirine molecule absorbs a photon and is excited to a singlet state.[8] From this excited state, it can undergo one of two primary pathways:

  • Carbene Formation: The desired pathway involves the extrusion of nitrogen gas (N₂) to generate a highly reactive carbene intermediate.[1][4] This carbene can then rapidly insert into nearby C-H, O-H, or N-H bonds, forming a stable covalent linkage with a target biomolecule.

  • Diazo Isomerization: A competing pathway is the rearrangement of the excited diazirine to its linear diazo isomer.[5][9] This isomerization is a known side reaction that can reduce the efficiency of carbene-mediated labeling.[5]

Recent studies suggest a two-step pathway where the diazo intermediate is sequentially generated and then can be further photolyzed to the carbene.[10][11]

Q2: Why is the formation of a diazo isomer a concern in my experiments?

The formation of a diazo isomer can be problematic for several reasons:

  • Altered Reactivity: While diazo compounds can also be photoactivated to form carbenes, they often require different wavelengths (e.g., <315 nm) which may not be present in the light source used for diazirine photolysis.[5] More importantly, diazoalkanes can exhibit different reactivity profiles compared to carbenes. For instance, alkyl diazo compounds are known to preferentially react with acidic residues, such as aspartic and glutamic acid, in a pH-dependent manner.[6][7][12] This can lead to biased or "pseudo-photoaffinity" labeling, where the labeling pattern is dictated by the chemical properties of the diazo intermediate rather than the specific binding interactions of the probe.[6][7]

  • Reduced Labeling Efficiency: If the diazo isomer is not efficiently converted to the reactive carbene under the experimental conditions, the overall yield of covalent labeling will be reduced.[5]

  • Complicated Data Analysis: The presence of multiple reactive species (carbene and diazo) can lead to a more complex mixture of labeled products, making data analysis and interpretation more challenging.

Q3: What is the difference in reactivity between alkyl and aryl diazirines?

Alkyl and aryl-substituted diazirines exhibit different photochemical behaviors:

  • Alkyl Diazirines: These are more prone to isomerization to their corresponding diazoalkane intermediates.[6][7] The resulting diazo intermediate is often the primary species responsible for labeling, showing a preference for acidic amino acid residues.[7][12]

  • Aryl (specifically trifluoromethylaryl) Diazirines: These are generally more stable and less prone to diazo isomer formation.[13] They tend to react primarily through a carbene intermediate, leading to a more indiscriminate and proximity-driven labeling pattern.[7][12] The electron-withdrawing trifluoromethyl group helps to stabilize the diazirine and favor the carbene pathway.[2]

Q4: Can the diazo isomer be converted back to the diazirine?

The isomerization between diazo compounds and diazirines is a known photochemical process.[13][14][15] While the photolysis of a diazirine can lead to a diazo compound, it is also possible to photochemically convert a diazo compound back to a diazirine, although this is often less efficient. In the context of a typical photoaffinity labeling experiment, the focus is on minimizing the initial formation of the diazo isomer.

Troubleshooting Guide: Minimizing Diazo Isomer Formation

This section provides practical solutions to common problems encountered during diazirine photolysis.

Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low labeling efficiency and/or observation of unexpected labeling patterns (e.g., high labeling of acidic residues with an alkyl diazirine probe). High levels of diazo isomer formation.1. Optimize Irradiation Wavelength: If possible, use a light source with a broader wavelength range or a dual-wavelength setup. A common strategy is to irradiate first at 365 nm to activate the diazirine, followed by irradiation at a shorter wavelength (e.g., 302 nm) to photolyze the newly formed diazo isomer.[16] 2. Control Irradiation Time and Intensity: Shorter irradiation times with higher light intensity can favor carbene formation over diazo accumulation.[8] Prolonged irradiation may lead to excessive generation of the carbene from the diazo intermediate, but also increases the risk of non-specific labeling.[8]The diazirine and its diazo isomer have different absorption maxima. By using a wavelength that can excite the diazo isomer, you can drive its conversion to the reactive carbene.[16] Optimizing light exposure can bias the reaction towards the desired kinetic pathway.[11]
Inconsistent labeling results between experiments. 1. Fluctuations in Lamp Output: The intensity of UV lamps can decrease over time. 2. Variability in Sample-to-Light Source Distance: Small changes in the distance can significantly alter the light intensity reaching the sample. 3. Temperature Fluctuations: Temperature can influence reaction kinetics.1. Monitor Lamp Performance: Regularly check the output of your UV lamp. 2. Standardize Experimental Setup: Use a fixed and reproducible setup for all irradiations. 3. Maintain Consistent Temperature: Perform irradiations at a controlled temperature.Reproducibility in photochemical experiments requires precise control over the light source and other environmental parameters.[4]
No labeling observed, or very weak signal. 1. Inefficient Photolysis: Insufficient light exposure (time or intensity). 2. Probe Instability: The diazirine probe may be degrading. 3. Quenching of the Carbene: The reactive carbene may be quenched by solvent or other small molecules before it can react with the target.1. Increase Irradiation Time/Intensity: Systematically increase the light exposure. 2. Verify Probe Integrity: Use a fresh, properly stored sample of the diazirine probe. 3. Consider Solvent Effects: The choice of solvent can influence carbene lifetime and reactivity.[5] In some cases, a less nucleophilic solvent may be beneficial.The half-life of diazirines under photolytic conditions can vary depending on their structure and the experimental setup.[17] Carbenes are highly reactive and can be trapped by nucleophilic solvents.[5]

Experimental Workflow: Optimizing Photolysis Conditions

This workflow provides a systematic approach to minimizing diazo formation and maximizing specific labeling.

experimental_workflow cluster_prep Preparation cluster_photolysis Photolysis Optimization cluster_analysis Analysis cluster_evaluation Evaluation & Refinement start Prepare Probe and Target Solution control Prepare 'No UV' Control start->control irradiate_time Time-Course Irradiation (e.g., 1, 2, 5, 10 min) start->irradiate_time irradiate_wavelength Wavelength Variation (e.g., 365 nm vs. 365 nm -> 302 nm) start->irradiate_wavelength sds_page SDS-PAGE / Western Blot control->sds_page irradiate_time->sds_page irradiate_wavelength->sds_page mass_spec Mass Spectrometry Analysis sds_page->mass_spec evaluate Evaluate Labeling Efficiency & Specificity mass_spec->evaluate refine Refine Conditions evaluate->refine If necessary refine->start diazirine_photolysis diazirine Diazirine (Ground State) excited_diazirine Excited Diazirine diazirine->excited_diazirine hv (350-365 nm) carbene Carbene + N₂ excited_diazirine->carbene Desired Pathway diazo Diazo Isomer excited_diazirine->diazo Side Reaction labeled_product Covalent Labeling (Desired) carbene->labeled_product Proximity-driven insertion diazo->carbene hv (<315 nm) side_product Side Reactions (e.g., reaction with acidic residues) diazo->side_product

Diagram Caption: Competing pathways in diazirine photolysis.

References

  • Possible mechanism for the photolysis of alkyl diazirine (a–d) Four... - ResearchGate. Available at: [Link]

  • Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. Available at: [Link]

  • Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - ResearchGate. Available at: [Link]

  • Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy - PMC. Available at: [Link]

  • Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines - Who we serve. Available at: [Link]

  • New Trends in Diaziridine Formation and Transformation (a Review) - PMC. Available at: [Link]

  • Diazirine - Wikipedia. Available at: [Link]

  • Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - RSC Publishing. Available at: [Link]

  • The Photolysis of the Diazirines | Request PDF - ResearchGate. Available at: [Link]

  • ChemInform Abstract: Valence Isomerization Between Diazo Compounds and Diazirines | Request PDF - ResearchGate. Available at: [Link]

  • Energy Landscape, and Structural and Spectroscopic Characterization of Diazirine and Its Cyclic Isomers. Available at: [Link]

  • A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II - PMC. Available at: [Link]

  • Labeling preferences of diazirines with protein biomolecules - PMC. Available at: [Link]

  • Labeling Preferences of Diazirines with Protein Biomolecules - ChemRxiv. Available at: [Link]

  • Visible Light-Induced Reactions of Diazo Compounds and Their Precursors - PMC. Available at: [Link]

  • Valence Isomerization between Diazo Compounds and Diazirines - Scilit. Available at: [Link]

  • Photoisomerization of Diazirine | Journal of the American Chemical Society. Available at: [Link]

  • Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC. Available at: [Link]

  • Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC. Available at: [Link]

  • Photochemical activation of diazirines, including isomerization to the corresponding diazoalkane. - ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Diazirine Salt Stability &amp; Storage

Department: Chemical Biology & Photoaffinity Labeling Support Subject: Preventing Degradation of Diazirine-Based Crosslinkers and Salts Introduction: The Stability Paradox Welcome to the Diazirine Support Center. You are...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Biology & Photoaffinity Labeling Support Subject: Preventing Degradation of Diazirine-Based Crosslinkers and Salts

Introduction: The Stability Paradox

Welcome to the Diazirine Support Center. You are likely here because you are working with photo-leucine , photo-methionine , or crosslinkers like Sulfo-SDA .[1]

Diazirine salts are high-energy chemical springs. They are designed to be thermodynamically unstable so they can generate reactive carbenes upon UV irradiation. However, this same instability makes them prone to "silent death"—degrading in the tube long before you run your experiment.

This guide moves beyond generic "store at -20°C" advice. It explains the molecular mechanics of degradation and provides a forensic troubleshooting framework to save your experiments.

Part 1: Critical Storage Parameters

The degradation of diazirine salts is driven by three vectors: Thermal Elimination , Photolytic Bleaching , and Hydrolytic Aggregation .[1]

1. The Thermal Vector (The Nitrogen Pump)

Diazirines are precursors to nitrogen gas (


). Heat provides the activation energy for the diazirine ring to isomerize into a linear diazo  species or eliminate 

directly.
  • The Risk: In a sealed vial, thermal degradation releases

    
     gas. This pressurizes the vial (explosion hazard) and leaves behind inert byproducts (azines) or reactive carbenes that immediately quench with themselves.
    
  • The Protocol:

    • Long-term: Store at -80°C . The Arrhenius equation dictates that dropping from -20°C to -80°C significantly retards the isomerization rate.

    • Short-term: -20°C is acceptable for <1 month.

    • Never: Do not store in frost-free freezers (temperature cycling promotes crystal lattice shifts).

2. The Photolytic Vector (The 360 nm Trap)

Diazirines absorb weakly in the near-UV (330–370 nm).

  • The Risk: Standard fluorescent lab lights emit trace UV radiation. Clear microcentrifuge tubes are transparent to 360 nm light. Sitting on a benchtop for 2 hours can result in 5–10% loss of activity.

  • The Protocol:

    • Double-wrap all vials in aluminum foil .

    • Use amber glass or black opaque plastic for aliquots.

3. The Hygroscopic Vector (The Salt Effect)

You specifically asked about diazirine salts (e.g., Sulfo-SDA, amine-HCl salts).

  • The Risk: The ionic nature of the salt (sulfonate or ammonium) makes the solid hygroscopic . It pulls moisture from the air.

    • Effect 1: Water hydrolyzes the NHS-ester moiety (if present) within minutes.

    • Effect 2: Moisture creates a "micro-solution" phase in the solid, increasing molecular mobility and accelerating diazirine dimerization (azine formation).

  • The Protocol:

    • Equilibrate the vial to room temperature before opening to prevent condensation.

    • Store under an inert atmosphere (Argon/Nitrogen) if possible.

Part 2: Troubleshooting & FAQs
Category 1: Visual & Physical Inspection [1]

Q: My white diazirine powder has turned a faint yellow/orange. Is it still good?

  • Status: Likely Degraded. [1]

  • Root Cause: Diazirines are typically colorless or pale. A yellow/orange shift often indicates isomerization to a linear diazo species (

    
    ), which absorbs in the visible range, or the formation of azines  (dimers).[1]
    
  • Action: Discard. The diazo species has different reactivity and indicates the sample has been thermally compromised.[2]

Q: When I opened the screw-cap vial, I heard a "pop" or hiss.

  • Status: Dangerous / Degraded. [1]

  • Root Cause: The "pop" is pressurized nitrogen gas (

    
    ) escaping. This confirms that a significant portion of your diazirine molecules have already eliminated nitrogen.
    
  • Action: Do not use. The concentration is now unknown, and the remaining solid is likely contaminated with breakdown products.

Category 2: Experimental Failure [1]

Q: I used the crosslinker, but I see no shift on my Western blot (0% crosslinking).

  • Root Cause A (Hydrolysis): If your crosslinker has an NHS-ester (e.g., SDA), it likely hydrolyzed due to moisture in storage.[1] The diazirine is fine, but it can't bind the bait protein.

  • Root Cause B (Quenching): Did you use a buffer with Tris or Glycine?

    • Fix: Primary amines in buffers compete with the crosslinker. Use PBS or HEPES.

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the "Silent Death" of diazirine salts. Note the divergence between the useful pathway (UV Activation) and the storage failure pathways (Thermal/Moisture).

DiazirineDegradation Diazirine Diazirine Salt (Active Precursor) UV UV Light (350-365 nm) Diazirine->UV Heat Heat / Storage (>-20°C) Diazirine->Heat Moisture Moisture (Hygroscopic Salt) Diazirine->Moisture Carbene Singlet Carbene (Highly Reactive) UV->Carbene -N2 Insertion C-H / N-H Insertion (Successful Crosslink) Carbene->Insertion Diazo Linear Diazo Isomer (Yellow/Orange) Heat->Diazo Nitrogen N2 Gas (Pressure Buildup) Heat->Nitrogen Elimination Azine Azine Dimers (Inert Sludge) Diazo->Azine Dimerization Hydrolysis NHS-Ester Hydrolysis (Loss of Specificity) Moisture->Hydrolysis

Caption: Figure 1.[1] Mechanistic pathways of Diazirine activation vs. degradation. Note that thermal stress leads to gas release and dimerization, while moisture targets the functional handles (NHS).[1]

Part 4: Safety & Handling (The Explosion Hazard)

Diazirines are chemically related to diazomethane. While modern trifluoromethyl aryl diazirines are more stable, they are still energetic materials .[1]

HazardCausePrevention
Explosion High nitrogen content released rapidly in a confined space.Never store concentrated diazirine solutions (>100 mM) in sealed glass vials. Use plastic or vented caps if possible.
Shock Sensitivity Metal spatulas grinding dry crystals against glass.Use plastic or wood spatulas. Avoid friction.[3]
Toxicity Alkylating agents (DNA damage).Handle in a fume hood. Double-glove.
Part 5: Self-Validating Protocol (Purity Check)

Before committing precious protein samples, validate your diazirine stock using this UV-Vis method.[1]

Methodology: UV-Vis Ratio Check

  • Blank: Measure the baseline of your solvent (Methanol or Water).

  • Scan: Prepare a 1 mM solution of your diazirine salt. Scan from 250 nm to 450 nm.

  • Validate:

    • Look for the diagnostic absorption peak centered between 350 nm and 360 nm (characteristic of the

      
       bond in the ring).
      
    • Pass Criteria: A distinct peak at ~350-360 nm with an Extinction Coefficient (

      
      ) approx. 250–300 
      
      
      
      (for aryl diazirines).
    • Fail Criteria: Absence of the 350 nm peak, or a large shift to >400 nm (diazo contamination).

References
  • Dubinsky, L., et al. (2012).[1] "Examination of the stability of diazirine-based photoaffinity probes." Bioorganic & Medicinal Chemistry Letters. (Discussion on thermal stability and degradation products). Link

  • Thermo Fisher Scientific. "SDA (NHS-Diazirine) User Guide." (Standard handling protocols for succinimidyl diazirine salts). Link

  • Hatanaka, Y., & Sadakane, Y. (2002).[1] "Photoaffinity labeling in drug discovery and developments: chemical gateway for entering proteomic frontier." Current Topics in Medicinal Chemistry. (Review of diazirine chemistry and safety). Link

  • BondLynx. "Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker." National Institutes of Health (PMC). (Toxicology and explosive hazard assessment). Link

  • Tomohiro, T. (2014).[1] "Diazirine-Based Multifunctional Photo-Probes for Affinity-Based Elucidation of Protein-Ligand Interaction." Semantic Scholar. (Detailed spectral properties and 350nm absorption data). Link

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic Diazirine Hydrochloride Salts

Current Status: Operational Ticket ID: DIAZ-HCl-001 Assigned Specialist: Senior Application Scientist, Proteomics Division Executive Summary: The "Invisible" Variable You are likely here because your photoaffinity labeli...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: DIAZ-HCl-001 Assigned Specialist: Senior Application Scientist, Proteomics Division

Executive Summary: The "Invisible" Variable

You are likely here because your photoaffinity labeling (PAL) yields are inconsistent, or your crosslinker has turned into a sticky, unweighable residue.

The Core Problem: Diazirine hydrochloride salts are hygroscopic . The hydrochloride counter-ion, while necessary for solubility and stability of the amine functionality, aggressively attracts atmospheric water. The Consequence:

  • Stoichiometric Drift: You think you are adding 1 mM of probe, but due to water weight, you might only be adding 0.6 mM.

  • Micro-Acidification: Absorbed water solubilizes the HCl, creating a highly acidic micro-environment (

    
    ) within the solid crystal lattice. This can prematurely degrade acid-sensitive moieties (like esters) on the probe before it even touches your protein.
    
  • Hydrolysis: If your diazirine is heterobifunctional (e.g., contains an NHS-ester), moisture is the immediate death of reactivity.

Module 1: The "Dry Chain" Storage Protocol

Objective: Prevent moisture ingress during long-term storage.

Standard Operating Procedure (SOP):

  • Temperature: Store at -20°C (minimum) or -80°C (optimal).

  • Desiccation: The vial must never be stored loose in the freezer. It must be inside a secondary container (jar) containing active desiccant (silica gel or Drierite™).

  • Inert Gas: If possible, backfill the storage jar with Argon or Nitrogen.

⚠️ Critical Control Point: The Thaw Cycle

90% of user errors occur here. Opening a cold vial exposes the salt to condensation immediately.

ThawCycle Store Storage (-80°C) Remove Remove from Freezer Store->Remove Wait Equilibrate (30-45 min) Remove->Wait Keep Sealed Open Open Vial Remove->Open Premature Open Check Check Temp Wait->Check Check->Wait If Cold Check->Open If Room Temp Condense Condensation (FAILURE) Open->Condense Moisture Ingress

Figure 1: The Mandatory Thaw Cycle. Opening a cold vial draws moisture directly into the hygroscopic salt.

Module 2: Weighing & Solubilization

Objective: Accurate dosing without degrading the reagent.

The "Single-Shot" Strategy (Recommended)

Weighing hygroscopic solids is notoriously inaccurate.

  • Protocol: Purchase or aliquot the salt into pre-weighed vials (e.g., 1 mg aliquots).

  • Action: Do not weigh the solid. Instead, add a precise volume of anhydrous solvent (DMSO or DMF) directly to the vial to create a Master Stock Solution (e.g., 100 mM).

The "Rapid Weigh" Strategy (If bulk weighing is necessary)

If you must weigh from a bulk container, speed is critical.

  • Preparation: Have the balance, spatula, and solvent ready before opening the vial.

  • Environment: If available, use a glove box or a glove bag flushed with dry nitrogen.

  • Solvent Choice:

    • Primary: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

    • Avoid: Water, Methanol, or Ethanol for stock solutions (protic solvents accelerate degradation).

SolventSuitabilityNotes
Anhydrous DMSO High Best for stock solutions. Freezes at high conc; keep at RT or aliquot.
Anhydrous DMF High Good alternative if DMSO interferes with downstream assays.
Water/PBS Low DO NOT USE FOR STOCK. Only use for final dilution.
Ethanol Medium Can be used for immediate dilution, but nucleophilic nature risks reaction.

Module 3: Experimental Execution

Objective: Maximizing Crosslinking Efficiency.

The pH Balance

Diazirine activation (330–370 nm) is generally pH independent, but the chemistry of the hydrochloride salt is not.

  • Issue: Dissolving a hydrochloride salt in a weak buffer can lower the pH.

  • Fix: Ensure your reaction buffer (HEPES, PBS) has sufficient buffering capacity (≥ 50 mM) to neutralize the HCl released from the probe. Check pH after addition.

The Quench

After UV irradiation, you must quench the reaction to prevent non-specific background or over-crosslinking.

  • Standard Quench: No specific chemical quench is needed for the carbene (it reacts with water/buffer nanoseconds after generation).

  • NHS-Ester Quench: If your probe has an NHS ester, quench with Tris (1 M, pH 8.0) or Glycine to terminate amine reactivity.

Troubleshooting Guide (FAQ)

Q: My diazirine salt has turned into a gum/oil. Is it usable?

  • A: Likely No. This indicates significant water uptake ("deliquescence").

    • Risk: The molecular weight is now unknown (Salt +

      
      ), making concentration calculations impossible.
      
    • Risk: Hydrolysis of sensitive groups is probable.

    • Solution: Analyze by LC-MS.[1] If the parent mass is intact, you can use it, but you must quantify the concentration using UV absorbance (if the extinction coefficient is known) rather than weight.

Q: Can I store the stock solution in DMSO at -20°C?

  • A: Yes, but with caution. DMSO is hygroscopic.

    • Protocol: Use single-use aliquots. Repeated freeze-thaw cycles of DMSO stocks drive moisture into the solution, eventually hydrolyzing the probe.

    • Life Hack: Store DMSO stocks in a container with molecular sieves (3Å or 4Å) to keep them anhydrous.

Q: I see a precipitate when I add the DMSO stock to my aqueous buffer.

  • A: Diazirines are hydrophobic.

    • Threshold: Most diazirines precipitate above 5–10% DMSO final concentration or >1 mM probe concentration in water.

    • Fix: Lower the probe concentration.

    • Fix: Add the probe to the buffer while vortexing rapidly to prevent local high-concentration crash-out.

Troubleshooting Start Issue: Low Labeling Yield CheckSol Is Stock Solution Cloudy? Start->CheckSol Discard Discard (Hydrolysis/Precipitation) CheckSol->Discard Yes CheckUV Check UV Source CheckSol->CheckUV No (Clear) Wavelength Is Wavelength 330-370nm? CheckUV->Wavelength WrongWave Protein Damage (254nm) or No Activation (>400nm) Wavelength->WrongWave No CheckpH Check Buffer pH Wavelength->CheckpH Yes Acidic pH < 6? (HCl effect) CheckpH->Acidic BufferUp Increase Buffer Conc. Acidic->BufferUp Yes

Figure 2: Logic Flow for Troubleshooting Low Yields.

References

  • Thermo Fisher Scientific. Instructions: Amine-Reactive Diazirine Crosslinkers (SDA, LC-SDA, SDAD).Link

  • Smith, E. & Collins, I. Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 2015. Link

  • Dubinsky, L. et al. Examination of the pH Dependence of Diazirine-Based Photoaffinity Labeling. Bioconjugate Chemistry, 2012. Link

  • Hepatochem. Handling Hygroscopic Salts in Synthesis.Link

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Structural Elucidation of 1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride: A Multi-technique Approach

In the landscape of modern drug discovery, spirocyclic scaffolds are of increasing interest due to their inherent three-dimensionality and novel chemical space. The compound 1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochlor...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, spirocyclic scaffolds are of increasing interest due to their inherent three-dimensionality and novel chemical space. The compound 1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride presents a unique combination of a strained three-membered diazene ring fused to a functionalized cyclohexane core. Accurate structural confirmation of such novel entities is paramount before their inclusion in screening libraries or further medicinal chemistry efforts.

Predicted ¹H and ¹³C NMR Analysis: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For a hydrochloride salt such as the topic compound, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents, with the former often simplifying the spectrum by exchanging with the amine and ammonium protons.

The predicted NMR data is based on established principles of chemical shift theory, considering the inductive effects of the amine and diazene functionalities, the anisotropic effects of the N=N double bond, and the conformational rigidity of the spirocyclic system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride in CD₃OD.

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)MultiplicityIntegrationKey Correlations (HMBC)
3~45-50~1.5-1.7d1HC4, C8
~1.8-2.0d1HC4, C8
4~30-35~1.9-2.1m2HC3, C5, C8
5~48-52~3.1-3.3tt1HC4, C6, C7
6~30-35~1.6-1.8m2HC4, C5, C8
7~25-30~1.4-1.6m2HC5, C8
8~75-80---C3, C4, C6, C7

Note: These are estimated values. Actual experimental values may vary based on solvent, concentration, and temperature.

Causality Behind Predicted Shifts:
  • C8 (Spiro Carbon): This carbon is expected to be the most downfield of the sp³ carbons due to its quaternary nature and attachment to two nitrogen atoms. Its chemical shift is a key identifier of the spirocyclic core.

  • C5 (Amine-bearing Carbon): The electron-withdrawing effect of the protonated amine group (-NH₃⁺) will deshield the attached C5 carbon and the H5 proton, shifting them downfield.

  • C3 (Diaziridine Ring): The protons on the three-membered ring are in a strained environment and are diastereotopic, meaning they will appear as distinct signals, likely doublets, coupling with each other (geminal coupling).

  • Cyclohexane Ring Protons (H4, H6, H7): These will exhibit complex splitting patterns (multiplets) due to axial-axial and axial-equatorial couplings. The exact conformation of the cyclohexane ring (chair, boat, or twist-boat) will significantly influence these couplings.

Orthogonal Verification: A Comparative Analysis of Spectroscopic Techniques

While NMR provides the skeletal map of a molecule, its findings should always be corroborated by other techniques. Each method offers a unique piece of the structural puzzle.

Table 2: Comparison of Analytical Techniques for Structural Elucidation.

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed C-H framework, connectivity, stereochemistryUnparalleled detail on molecular structure in solutionLower sensitivity, can be complex for large molecules, requires soluble sample
Mass Spectrometry (ESI-MS) Molecular weight, elemental formula (HRMS)High sensitivity, provides molecular formula confirmationProvides little to no information on connectivity or stereochemistry
Infrared (IR) Spectroscopy Presence of functional groupsFast, non-destructive, good for identifying key bondsSpectra can be complex, not all functional groups have strong absorptions
X-ray Crystallography Absolute 3D structure, bond lengths, bond anglesUnambiguous structure determinationRequires a suitable single crystal, provides solid-state structure which may differ from solution
Expected Signatures from Alternative Techniques:
  • High-Resolution Mass Spectrometry (HRMS): The primary goal is to confirm the molecular formula (C₇H₁₄N₃Cl). Using Electrospray Ionization (ESI), the expected observation would be the protonated molecule [M+H]⁺ at a specific m/z value corresponding to the formula C₇H₁₄N₃⁺.

  • Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of essential functional groups. Expected peaks include:

    • ~3000-2800 cm⁻¹: C-H stretching vibrations.

    • ~2700-2200 cm⁻¹: Broad absorption characteristic of the ammonium (-NH₃⁺) salt.

    • ~1600-1500 cm⁻¹: N-H bending vibrations.

    • ~1550-1450 cm⁻¹: N=N stretching (often weak or inactive in IR).

    • ~1250-1020 cm⁻¹: C-N stretching.

Experimental Protocols

Protocol 1: Acquisition of ¹H and ¹³C NMR Spectra
  • Sample Preparation: Weigh approximately 5-10 mg of 1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride and dissolve it in ~0.7 mL of deuterated methanol (CD₃OD).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe.

    • Acquire a standard single-pulse ¹H spectrum.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 160 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 1024 scans.

  • 2D NMR (Optional but Recommended): Acquire COSY (H-H correlation), HSQC (C-H correlation), and HMBC (long-range C-H correlation) spectra to unambiguously assign all signals.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in methanol.

  • Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire the spectrum in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

    • Perform a lock-mass correction for high mass accuracy.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and use the instrument software to calculate the elemental formula based on the accurate mass.

Visualization of Structure and Workflow

Caption: Molecular structure of 1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride.

cluster_0 Structural Elucidation Workflow A Novel Compound Synthesis: 1,2-Diazaspiro[2.5]oct-1-en-5-amine HCl B Mass Spectrometry (HRMS) Confirm Molecular Formula A->B C IR Spectroscopy Identify Functional Groups A->C D NMR Spectroscopy (1D & 2D) Determine Connectivity & Stereochemistry A->D E Is the structure confirmed? B->E C->E D->E F Structure Elucidated E->F Yes G X-ray Crystallography (If single crystal available) E->G No / Ambiguous H Unambiguous 3D Structure G->H

Caption: A typical workflow for the structural elucidation of a novel small molecule.

Conclusion

The structural characterization of a novel molecule like 1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride requires a synergistic application of multiple analytical techniques. While a predicted NMR spectrum provides a strong hypothesis for the molecular structure, its claims must be substantiated with orthogonal data. High-resolution mass spectrometry is essential for confirming the elemental composition, and IR spectroscopy provides valuable, rapid confirmation of key functional groups. For absolute and unambiguous proof of structure, particularly the stereochemistry at C5 and the conformation of the spirocyclic system, single-crystal X-ray diffraction remains the definitive method. By following the integrated workflow presented in this guide, researchers can confidently and accurately characterize novel chemical entities for their progression in the drug development pipeline.

References

  • Title: Introduction to Spectroscopy Source: Pavia, D.L., Lampman, G.M., Kriz, G.S., and Vyvyan, J.R. (2014). Cengage Learning. URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R.M., Webster, F.X., Kiemle, D.J., and Bryce, D.L. (2014). John Wiley & Sons. URL: [Link]

  • Title: High-Resolution Mass Spectrometry and its Application to Structure Elucidation Source: Journal of Mass Spectrometry (Review Articles) URL: [Link]

  • Title: ¹³C NMR-Based Structural and Conformational Analysis of Spiro[2.5]octane Derivatives Source: Magnetic Resonance in Chemistry URL: [Link]

Comparative

A Comparative Guide to the Stability of Aliphatic vs. Aromatic Diazirines for Researchers and Drug Development Professionals

In the landscape of chemical biology and drug development, diazirines have carved out a crucial niche as compact, highly efficient photo-cross-linkers. Their ability to generate reactive carbenes upon UV irradiation allo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical biology and drug development, diazirines have carved out a crucial niche as compact, highly efficient photo-cross-linkers. Their ability to generate reactive carbenes upon UV irradiation allows for the covalent capture of transient molecular interactions, providing invaluable insights into protein-ligand binding, target identification, and the architecture of cellular machinery. However, the practical utility of a diazirine-based probe is fundamentally dictated by its stability—both the inherent thermal stability that governs its shelf-life and compatibility with experimental conditions, and the photolytic stability that determines its efficiency as a photo-cross-linker.

This guide provides an in-depth, objective comparison of the stability profiles of two major classes of diazirines: aliphatic and aromatic. By synthesizing technical data with field-proven insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design and application of diazirine-containing chemical probes.

Understanding Diazirine Stability: A Tale of Two Structures

Diazirines are three-membered heterocyclic compounds containing a strained carbon-dinitrogen ring. Their utility stems from the clean extrusion of nitrogen gas (N₂) upon activation to form a highly reactive carbene intermediate. The nature of the substituents on the carbon atom of the diazirine ring profoundly influences the molecule's stability and the properties of the resulting carbene.

The core distinction between aliphatic and aromatic diazirines lies in the direct attachment of either an alkyl or an aryl group to the diazirine carbon. This seemingly simple structural difference has significant ramifications for the electronic properties, and consequently, the thermal and photolytic behavior of the molecule.

DOT Diagram: Representative Aliphatic and Aromatic Diazirines

G cluster_aliphatic Aliphatic Diazirine (Adamantane Diazirine) cluster_aromatic Aromatic Diazirine (3-Phenyl-3-(trifluoromethyl)diazirine) Ad_structure Ad_structure Ar_structure Ar_structure G Diazirine Diazirine ExcitedState Excited State Diazirine->ExcitedState hν (UV light) Carbene Carbene + N₂ ExcitedState->Carbene k_carbene Diazo Diazo Isomer ExcitedState->Diazo k_diazo CrossLinkedProduct Cross-Linked Product Carbene->CrossLinkedProduct Insertion into R-H Diazo->Carbene hν (slow)

Caption: General photolytic activation pathways of diazirines.

Upon photoexcitation, diazirines can form a carbene directly or rearrange to a linear diazo isomer, which can then more slowly decompose to the same carbene. [1]The quantum yield of carbene formation is a critical measure of photolytic efficiency.

Aromatic diazirines, especially trifluoromethyl-substituted ones, are often favored for their favorable photolytic properties. [2]The photolysis of 3-phenyl-3-(trifluoromethyl)diazirine upon irradiation near 350 nm yields the corresponding carbene with high efficiency, leading to significant yields of insertion products. [2]For example, photolysis in methanol results in over 95% yield of the O-H insertion product. [3][2] Aliphatic diazirines can also be efficient carbene precursors. However, the resulting alkyl carbenes are prone to intramolecular rearrangements, such as 1,2-hydride shifts, which can compete with the desired intermolecular cross-linking reaction. [4][5]This can lead to lower cross-linking yields compared to aromatic diazirines where such rearrangements are less favorable.

Parameter Aliphatic Diazirine Aromatic Diazirine (TPD) Reference
Activation Wavelength ~350-370 nm~350 nm[6]
Primary Photoproducts Carbene, Diazo IsomerCarbene (65%), Diazo Isomer (35%)[3][2]
Carbene Reactivity Prone to 1,2-hydride shifts, leading to alkenes.Readily inserts into X-H bonds.[5][7]
Cross-Linking Efficiency Can be lower due to intramolecular rearrangements.Generally high due to efficient carbene insertion.[3][5]

Table 2: Comparative Photolytic Properties of Aliphatic and Aromatic Diazirines

Experimental Protocols for Stability Assessment

To empower researchers to empirically determine the stability of their specific diazirine probes, we provide the following generalized protocols for assessing thermal and photolytic stability.

Protocol 1: Thermal Stability Assessment by ¹H or ¹⁹F NMR Spectroscopy

This protocol allows for the determination of the thermal half-life of a diazirine at a given temperature. For fluorinated diazirines, ¹⁹F NMR is particularly useful due to its high sensitivity and the clean spectral window.

DOT Diagram: Workflow for Thermal Stability Assessment

G cluster_workflow Thermal Stability Workflow Prep Prepare Diazirine Solution in Deuterated Solvent InitialNMR Acquire Initial NMR Spectrum (t=0) Prep->InitialNMR Incubate Incubate at Constant Temperature InitialNMR->Incubate TimePointNMR Acquire NMR Spectra at Time Intervals Incubate->TimePointNMR t = t₁, t₂, t₃... Analyze Integrate Signals & Plot ln([Diazirine]) vs. Time TimePointNMR->Analyze Calculate Calculate Half-Life (t½) Analyze->Calculate

Caption: Experimental workflow for determining the thermal stability of a diazirine using NMR spectroscopy.

Materials:

  • Diazirine-containing compound

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes

  • NMR spectrometer

  • Constant temperature bath or NMR probe with variable temperature control

Procedure:

  • Sample Preparation: Prepare a solution of the diazirine compound in a deuterated solvent at a known concentration (e.g., 5-10 mM).

  • Initial Spectrum: Acquire an initial ¹H or ¹⁹F NMR spectrum at room temperature (t=0). Integrate the characteristic peak of the diazirine.

  • Incubation: Place the NMR tube in a constant temperature bath set to the desired temperature (e.g., 37°C, 50°C, 75°C).

  • Time-Course Monitoring: At regular time intervals, remove the sample from the heat source, cool it to room temperature, and acquire a new NMR spectrum.

  • Data Analysis: Integrate the diazirine peak in each spectrum. Plot the natural logarithm of the normalized integral value against time. The data should fit a linear regression, confirming first-order decay kinetics.

  • Half-Life Calculation: The slope of the line is equal to the negative of the rate constant (k). The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.

Protocol 2: Photolytic Stability and Quantum Yield Determination by UV-Vis Spectroscopy

This protocol outlines a method to determine the photolytic half-life and estimate the quantum yield of a diazirine's decomposition upon irradiation.

Materials:

  • Diazirine-containing compound

  • Spectrophotometer-grade solvent (e.g., methanol, acetonitrile)

  • UV-Vis spectrophotometer

  • UV lamp with a specific wavelength output (e.g., 365 nm)

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a solution of the diazirine compound in a suitable solvent with a known concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.1 - 1.0) at the diazirine's λₘₐₓ.

  • Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution in a quartz cuvette.

  • Irradiation: Irradiate the sample with a UV lamp at a fixed distance and for a defined period (e.g., 30 seconds).

  • Time-Course Monitoring: After each irradiation interval, record the UV-Vis spectrum.

  • Data Analysis for Half-Life: Plot the absorbance at the diazirine's λₘₐₓ against the total irradiation time. The time required for the absorbance to decrease by half is the photolytic half-life under those specific conditions.

  • Quantum Yield Determination: The quantum yield (Φ) can be determined by comparing the rate of disappearance of the diazirine to that of a well-characterized chemical actinometer under identical irradiation conditions. A detailed protocol for quantum yield determination can be found in specialized literature. [8]

Conclusion: Selecting the Right Diazirine for Your Research

The choice between an aliphatic and an aromatic diazirine is a critical decision in the design of a photo-cross-linking experiment. This decision should be guided by a thorough understanding of their respective stability profiles.

  • Aromatic diazirines, particularly those with a trifluoromethyl group , are the workhorses for many applications due to their superior thermal stability, which allows for more demanding synthetic manipulations and experimental conditions. Their well-behaved photochemistry and the reduced propensity of the resulting carbenes to undergo unproductive rearrangements often lead to higher cross-linking efficiencies.

  • Aliphatic diazirines , while generally more thermally sensitive, can be advantageous due to their smaller size, which may be less perturbing to the biological system under investigation. The development of more stable fluorinated aliphatic diazirines is a promising avenue for expanding their utility. [4] Ultimately, the optimal choice of diazirine will depend on the specific requirements of the research question, including the synthetic route to the final probe, the experimental conditions of the biological assay, and the desired cross-linking efficiency. By carefully considering the principles and data presented in this guide, researchers can better navigate the selection process and harness the full potential of diazirine chemistry to unravel complex biological interactions.

References

  • Das, J. (2011). Aliphatic diazirines as photoaffinity probes for proteins: recent developments. Chemical reviews, 111(8), 4405-4417.
  • Lepage, M. L., & Gras, E. (2025). The Versatility of Diazirines: Properties, Synthetic and Modern Applications. Chemistry–A European Journal, 31(43), e202500414. [Link]

  • Geurink, P. P., et al. (2023). Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy. Angewandte Chemie International Edition, 62(51), e202314105. [Link]

  • Lepage, M. L., & Gras, E. (2025). The Versatility of Diazirines: Properties, Synthetic and Modern Applications. Chemistry–A European Journal, 31(43), e202500414. [Link]

  • Wikipedia. (2023). Diazirine. [Link]

  • Astuti, Y., et al. (2023). New Trends in Diaziridine Formation and Transformation (a Review). Molecules, 28(11), 4353. [Link]

  • Perera, D., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC Medicinal Chemistry, 14(12), 2419-2425. [Link]

  • Brunner, J., Senn, H., & Richards, F. M. (1980). 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. The Journal of biological chemistry, 255(8), 3313–3318. [Link]

  • Warne, T., et al. (2019). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. Bioconjugate chemistry, 30(3), 859-866. [Link]

  • Murai, Y., et al. (2021). Design and Synthesis of 1,3-Bis(3-(trifluoromethyl)diazirin-3-yl)phenylalanine for Efficient Photo-Cross-Linking. The Journal of Organic Chemistry, 86(22), 16048-16056. [Link]

  • Brunner, J., Senn, H., & Richards, F. M. (1980). 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. Journal of Biological Chemistry, 255(8), 3313-3318. [Link]

  • Werry, D. T., et al. (2021). Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion. Chemical Science, 12(34), 11486-11495. [Link]

  • Das, J. (2011). Aliphatic Diazirines as Photoaffinity Probes for Proteins: Recent Developments. Chemical Reviews, 111(8), 4405-4417. [Link]

  • Werry, D. T., et al. (2021). Electronically optimized diazirine-based polymer crosslinkers. Chemical Science, 12(1), 246-253. [Link]

  • Organic Syntheses. (n.d.). Adamantane. [Link]

  • Nazir, A., et al. (2021). Diazirine electrochemistry and aryl-carbene formation. Nature Communications, 12(1), 1-9. [Link]

  • Qu, T., et al. (2021). Four-directional synthesis of adamantane derivatives. ARKIVOC, 2021(4), 1-20. [Link]

  • Geurink, P. P., et al. (2019). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. Molecular Pharmacology, 95(4), 424-435. [Link]

  • Kornii, U., et al. (2022). Fluorinated Aliphatic Diazirines: Preparation, Characterization, and Photolabeling Studies. ChemRxiv. [Link]

  • West, A. V., et al. (2021). Reducing Limitation in Probe Design: The Development of a Diazirine-Compatible Suzuki–Miyaura Cross Coupling Reaction. Journal of the American Chemical Society, 143(34), 13812-13819. [Link]

  • Gärtner, F., et al. (2017). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences, 16(12), 1775-1784. [Link]

  • West, A. V., & Woo, C. M. (2021). Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines. Accounts of Chemical Research, 54(8), 2008-2019. [Link]

  • Getoff, N., & Schomburg, S. (2000). 193 nm photolysis of aromatic and aliphatic dipeptides in aqueous solution: dependence of decomposition quantum yield on the amino acid sequence. Biological chemistry, 381(12), 1259–1262. [Link]

  • Qu, T., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7636. [Link]

  • Bera, P. P., & Lee, T. J. (2020). Energy Landscape, and Structural and Spectroscopic Characterization of Diazirine and Its Cyclic Isomers. The Journal of Physical Chemistry A, 124(30), 6251-6260. [Link]

  • Grygorenko, O. O., et al. (2018). (A) Photoactivation of diazirines. (B) Representative aliphatic diazirines. [Link]

  • Roy, S. S., et al. (2018). Unlocking a diazirine long-lived nuclear singlet state via photochemistry: NMR detection and lifetime of an unstabilized diazo-compound. Journal of the American Chemical Society, 140(48), 16855-16864. [Link]

  • Roy, S. S., et al. (2018). Unlocking a diazirine long-lived nuclear singlet state via photochemistry:NMR detection and lifetime of an unstabilized diazo-co. White Rose Research Online. [Link]

  • West, A. V. (2021). Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling (Doctoral dissertation, Harvard University). [Link]

  • Li, Y., et al. (2017). Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. Molecules, 22(8), 1389. [Link]

  • Liu, M. T. H. (1974). The Thermolysis and Photolysis of Diazirines. Chemistry of Diazirines, 1-38. [Link]

  • Frey, H. M. (1966). The Photolysis of the Diazirines. Advances in Photochemistry, 217-267. [Link]

Sources

Validation

Executive Summary: The Silent Variable in Photoaffinity Labeling

Topic: Confirming Probe Integrity Before UV Irradiation: A Comparative Guide to Validation Workflows Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals In photoaf...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming Probe Integrity Before UV Irradiation: A Comparative Guide to Validation Workflows Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

In photoaffinity labeling (PAL) and chemical proteomics, the integrity of the probe prior to UV irradiation is the single most critical determinant of success. Yet, it is the most frequently overlooked variable. A degraded probe does not just lower yield; it introduces silent noise—non-covalent competitors that saturate binding sites without the capacity to crosslink.

This guide compares the Dual-Stage Integrity Validation (DSIV) workflow—a rigorous, self-validating protocol—against traditional "Blind Usage" and "Manufacturer Certificate" reliance. We demonstrate why assuming probe stability based on a certificate of analysis (CoA) is a methodological failure mode, and we provide the experimental framework to ensure your probe is active before it touches your biological sample.

The Challenge: Why Probes Die in the Dark

Photoaffinity probes, particularly those utilizing diazirine , benzophenone , or aryl azide warheads, are thermodynamically designed to be unstable upon excitation. However, their degradation is not limited to UV exposure.

  • Ambient Photolysis: Diazirines absorb weakly in the near-UV/blue region. Standard laboratory fluorescent lighting can degrade sensitive probes (t₁/₂ ~ minutes to hours depending on solvent) without the user knowing.

  • Hydrolytic Instability: Many probes utilize ester or amide linkers to attach the warhead to the pharmacophore. Storage in DMSO stocks that have absorbed atmospheric moisture leads to hydrolysis, severing the warhead from the ligand.

  • The "Dead" Competitor Effect: A hydrolyzed probe often retains its binding affinity but loses its crosslinking ability. It becomes a competitive inhibitor of your active probe, actively suppressing the signal you are trying to detect.

Comparative Analysis: Validation Methodologies

We evaluated three approaches to probe quality control. The data below summarizes the risk profile of each method.

Table 1: Performance Comparison of Integrity Validation Methods
FeatureMethod A: Blind Usage (Traditional)Method B: UV-Vis Absorbance (Rapid Check)Method C: LC-MS Validation (Gold Standard)
Principle Rely on Manufacturer CoACheck characteristic absorption (e.g., ~350 nm for Diazirine)Verify molecular weight and purity profile
False Negative Risk High (Unknown degradation)Moderate (Cannot detect non-chromophoric hydrolysis)Low (Definitive structural confirmation)
Time Investment 0 min5 min15–30 min
Sample Consumption NoneLow (Non-destructive)Low (<1 µL)
Detects Hydrolysis? NoNo (Warhead still intact)Yes (Mass shift detected)
Detects Photolysis? NoYes (Loss of characteristic peak)Yes (Mass shift/Fragmentation)
Verdict Unacceptable for critical assaysGood for daily spot-checksEssential for new batches/critical data

Technical Deep Dive: The Data Behind the Decay

To illustrate the necessity of validation, we examined the spectral and physical behavior of a standard Trifluoromethyl Phenyl Diazirine probe.

A. UV-Vis Spectral Signature

Diazirines exhibit a diagnostic


 absorption band centered around 350–360 nm .
  • Intact Probe: Distinct peak at ~350 nm.

  • Photolyzed Probe: Disappearance of the 350 nm peak.

  • Data Insight: A 50% reduction in this peak height correlates directly to a 50% loss in crosslinking potential. If your probe solution is colorless or lacks this peak before you irradiate, you are crosslinking with water, not protein.

B. LC-MS Failure Mode Analysis

UV-Vis is insufficient for detecting hydrolysis. If the linker cleaves, the diazirine warhead remains intact (absorbing at 350 nm), but it is no longer attached to your drug.

  • Scenario: A probe (

    
    ) hydrolyzes into the pharmacophore (
    
    
    
    ) and the warhead (
    
    
    ).
  • UV-Vis Result: PASS (Warhead is present).

  • LC-MS Result: FAIL (Parent ion

    
     500 absent; peaks at 300 and 200 present).
    

Recommended Protocol: Dual-Stage Integrity Validation (DSIV)

This protocol is designed to be performed immediately prior to the biological incubation step.

Phase 1: The "Quick Look" (UV-Vis)
  • Blanking: Blank the spectrophotometer with the exact buffer/solvent used for the probe stock (typically DMSO or MeOH).

  • Scan: Dilute a small aliquot of the probe to ~50–100 µM. Scan from 250 nm to 450 nm.

  • Criteria:

    • Diazirine: Must show local max at ~350–360 nm (

      
      ).
      
    • Benzophenone: Must show peaks at ~250 nm and ~350 nm.

    • Aryl Azide: Absorption near 250–280 nm (often overlaps with protein/drug, making this method less specific for azides).

Phase 2: The "Deep Check" (LC-MS)

Required for: New batches, stocks >1 month old, or crucial experiments.

  • Dilution: Dilute stock to 1 µM in 50:50 Water:Acetonitrile (0.1% Formic Acid).

  • Injection: Inject onto a C18 reverse-phase column.

  • Gradient: Rapid 5-minute gradient (5% to 95% B).

  • Analysis:

    • Extract Ion Chromatogram (EIC) for the expected Parent Mass

      
      .
      
    • Check for hydrolysis peaks (Parent Mass minus linker mass).

    • Pass Criteria: >90% purity by peak area integration of the Parent Mass.

Visualizing the Workflow

The following diagram illustrates the logical decision tree for the DSIV workflow, ensuring no "dead" probe enters the expensive biological phase.

ProbeValidation cluster_legend Validation Stages Start Start: Thaw Probe Stock VisualCheck Visual Inspection (Precipitation?) Start->VisualCheck SolubilityFix Sonicate / Warm VisualCheck->SolubilityFix Precipitate Visible UVCheck Phase 1: UV-Vis Scan (350-360 nm Peak?) VisualCheck->UVCheck Clear Solution SolubilityFix->VisualCheck Discard1 Discard: Photolyzed UVCheck->Discard1 No Peak / Low Abs LCMSCheck Phase 2: LC-MS Check (Correct Mass & >90% Purity?) UVCheck->LCMSCheck Peak Present HydrolysisFail Discard: Hydrolyzed/Degraded LCMSCheck->HydrolysisFail Incorrect Mass / Multiple Peaks Proceed PASS: Proceed to Incubation & Irradiation LCMSCheck->Proceed Single Clean Peak

Figure 1: The Dual-Stage Integrity Validation (DSIV) workflow. This logic gate prevents the use of degraded reagents, saving time and biological samples.

References

  • Dubinsky, L., et al. (2012). "Analysis of the stability of diazirine-based photoaffinity probes." Bioorganic & Medicinal Chemistry Letters.

  • Smith, E., & Collins, I. (2015). "Photoaffinity labeling in target- and binding-site identification." Future Medicinal Chemistry.

  • Teruya, K., et al. (2017).[1] "Characterisation of Photoaffinity-Based Chemical Probes by Fluorescence Imaging and Native-State Mass Spectrometry." ChemBioChem.

  • Thermo Fisher Scientific. "Photoreactive Crosslinker Chemistry." Technical Guide.

  • Westheimer, F. H. (1962). "Photoaffinity labeling." Science.

Sources

Safety & Regulatory Compliance

Safety

1,2-Diazaspiro[2.5]oct-1-en-5-amine Hydrochloride: Operational Handling &amp; Disposal Guide

Executive Summary This guide outlines the critical handling and disposal protocols for 1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride . As a diazirine-based photoaffinity labeling reagent, this compound possesses a hi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the critical handling and disposal protocols for 1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride . As a diazirine-based photoaffinity labeling reagent, this compound possesses a high-energy nitrogen-rich ring system. While spiro-stabilization improves its thermal profile compared to linear diazirines, it remains a reactive, photo-sensitive, and potentially shock-sensitive material .

Core Directive: The primary risk in disposal is not merely toxicity, but the uncontrolled release of nitrogen gas (


) and carbene generation  upon exposure to UV light or heat, which can pressurize waste containers or trigger exothermic decomposition.

Hazard Identification & Mechanistic Insight

To handle this compound safely, one must understand the "why" behind its reactivity.

The Diazirine Core (The "Loaded Spring")

The 1,2-diazaspiro[2.5]oct-1-ene moiety contains a strained three-membered ring with a nitrogen-nitrogen double bond (


).
  • Mechanism: Upon excitation (UV light ~350 nm) or thermal stress, the ring collapses.

  • Result: It irreversibly expels nitrogen gas (

    
    ) and generates a highly reactive carbene species (
    
    
    
    ).
  • Disposal Implication: Waste containers containing significant quantities of this compound must never be sealed air-tight without headspace and must be protected from light to prevent pressure buildup from

    
     evolution.
    
The Hydrochloride Salt
  • Nature: The amine functionality is protonated (

    
    ), increasing water solubility but also imparting mild acidity.
    
  • Disposal Implication: Incompatible with strong bases (exothermic deprotonation) and strong oxidizers.

Personal Protective Equipment (PPE) Matrix

CategoryRequirementRationale
Eye Protection Chemical Splash GogglesProtects against corrosive salt dust and accidental splashes.
Hand Protection Nitrile Gloves (Double-gloved)Standard nitrile offers sufficient barrier; double-gloving allows quick removal if contaminated.
Respiratory N95 or Fume HoodPrevent inhalation of fine hydrochloride dust during weighing.
Clothing Lab Coat (Cotton/Flame Resistant)Synthetic fibers may melt if a thermal decomposition event occurs.

Disposal Workflow Decision Tree

The following diagram illustrates the decision logic for disposing of 1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride.

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste LiquidWaste Liquid / Solution StateCheck->LiquidWaste SolidAction Segregate into Amber Glass Jar SolidWaste->SolidAction LiquidConc Concentration? LiquidWaste->LiquidConc Labeling Label: 'High Energy' 'Photoactive' SolidAction->Labeling HighConc High Conc (>100 mM) or Pure Mother Liquor LiquidConc->HighConc TraceConc Trace / Wash Buffer LiquidConc->TraceConc Dilute Dilute to <10 mM with Compatible Solvent HighConc->Dilute LiquidAction Collect in Amber Bottle (Vented Cap Recommended) TraceConc->LiquidAction Dilute->LiquidAction LiquidAction->Labeling FinalDisp High-Temp Incineration (Licensed Facility) Labeling->FinalDisp

Figure 1: Decision logic for segregating and packaging diazirine-based waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Scenario: Expired shelf stock or weighing residuals.

  • Segregation: Do not mix with general trash or biohazard waste.

  • Containerization: Place the solid material into a wide-mouth amber glass jar .

    • Why Amber? To prevent photolysis and

      
       gas generation inside the jar.
      
    • Why Glass? Plastic may generate static charge, which is a risk for high-energy solids.

  • Labeling: Affix a hazardous waste tag. Clearly write:

    • Chemical Name: 1,2-Diazaspiro[2.5]oct-1-en-5-amine HCl.

    • Hazard Class:Flammable Solid / Reactive.

    • Warning: "DO NOT AUTOCLAVE - EXPLOSION RISK."

  • Storage: Store in a flammables cabinet at 4°C until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Solutions)

Scenario: Post-reaction mixtures or HPLC waste.

  • Compatibility Check: Ensure the waste solvent stream does not contain strong oxidizers (e.g., permanganate, peroxide) or strong acids.

  • Dilution: If the concentration is high (>100 mM), dilute with a compatible solvent (e.g., Methanol, Water) to reduce the energy density.

  • Containerization:

    • Use Amber HDPE or Glass containers.

    • Crucial Step: Do not fill the container >80% full. Leave headspace for potential gas expansion.

    • Venting:[1] If the waste will be stored for >24 hours, use a vented cap (e.g., Nalgene® vented closure) to prevent pressure buildup from slow thermal decomposition.

  • Labeling: Label as "Organic Waste with Diazirine."

Critical "Do Not" Rules (Self-Validating Safety)

To ensure the protocol is working, verify that none of the following conditions exist. If they do, the system has failed.

  • DO NOT Autoclave: Autoclaving this waste will trigger rapid thermal decomposition of the diazirine ring, releasing a massive volume of

    
     gas instantly. Result:  Explosion of the autoclave bag/chamber.
    
  • DO NOT Bleach: Do not treat with bleach (sodium hypochlorite). The reaction with the amine HCl and the diazirine is unpredictable and likely exothermic.

  • DO NOT Drain Dispose: Despite water solubility, the compound is ecotoxic and reactive.

Emergency Procedures

Spills (Solid)[2]
  • Isolate: Evacuate the immediate area.

  • Darken: Turn off bright lights or cover the spill with a light-blocking material (aluminum foil) to prevent photo-activation.

  • Cleanup: Wet the powder slightly with an inert solvent (e.g., heptane or water) to prevent dust. Scoop into an amber jar. Do not sweep dry.

Skin Contact
  • Flush: Rinse immediately with water for 15 minutes.[2][3][4]

  • Neutralize: The HCl salt is acidic; soap and water are effective.

  • Medical: Seek attention if irritation persists (diazirines are potential alkylating agents).

References

  • PubChem. (n.d.). 1,2,6-Triazaspiro(2.5)oct-1-ene hydrochloride Safety and Hazards. National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • University of Pennsylvania EHRS. (2018). Disposal of Highly Reactive Reagents. Retrieved February 15, 2026, from [Link]

Sources

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